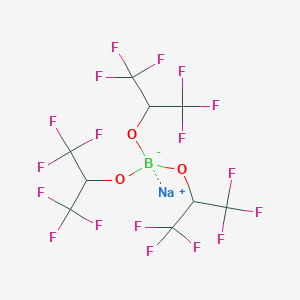

Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride

Descripción general

Descripción

Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride, also known by its CAS number 139494-68-1, is a valuable reagent in synthetic organic chemistry . It is a strong reducing agent used in a wide variety of reactions, such as the reduction of carbonyl compounds, nitro compounds, and aryl halides.

Synthesis Analysis

While specific synthesis methods for Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride are not directly mentioned in the search results, it is known to be used as a reducing agent in various chemical reactions. For instance, it has been used in the chemoselective reduction of aldehydes over ketones .Molecular Structure Analysis

The molecular formula of Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is C9H3BF18NaO3 . Its molecular weight is 534.89 g/mol . The compound’s InChI and Canonical SMILES representations provide a detailed view of its molecular structure .Chemical Reactions Analysis

Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is a strong reducing agent. It is used in a wide variety of reactions, such as the reduction of carbonyl compounds, nitro compounds, and aryl halides. It has been specifically noted for its use in the chemoselective reduction of aldehydes over ketones .Physical And Chemical Properties Analysis

Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is a solid at 20 degrees Celsius . It has a molecular weight of 534.89 g/mol . It has 0 hydrogen bond donors, 22 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 534.9785503 g/mol . It has a topological polar surface area of 27.7 Ų and contains 32 heavy atoms .Aplicaciones Científicas De Investigación

Reaction with Carbon Dioxide

Sodium borohydride reacts with carbon dioxide at temperatures above room temperature, forming sodium formatomethoxyborate. This reaction exemplifies its use in carbon dioxide capture and conversion processes (Wartik & Pearson, 1958).

Enzymatic Activity Studies

Sodium borohydride has been used to study the active site of enzymes. For instance, it was employed to understand the orientation and accessibility of substrates on the active site of triosephosphate isomerase (Webb & Knowles, 1975).

Synthesis of Tritium-Labeled Substances

Sodium borohydride is crucial in the synthesis of tritium-labeled compounds, aiding in specific scientific investigations and molecular labeling (Lowenstein, 1963).

Catalysis and Chemical Reactions

This compound has been used in catalytic processes, such as the homogeneous hydrogenation of methyl linoleate, demonstrating its versatility in chemical synthesis (Abley & Mcquillin, 1972).

Hydrogen Storage and Generation

Sodium borohydride has been extensively studied for on-board automotive hydrogen storage. Despite its high theoretical hydrogen storage capacity, practical challenges have led to recommendations against its use in this context (Demirci, Akdim, & Miele, 2009).

Electronic Applications

It serves as an effective n-type dopant in organic semiconductor films, enhancing electron injection and transport in devices like organic light-emitting diodes (Jiao et al., 2009).

Protein and Collagen Research

Sodium borohydride is used in the study of collagen and protein structures. It has facilitated the identification of specific adducts in collagen, showcasing its utility in biochemical research (Cannon & Davison, 1976).

Hydrogen Generation for Fuel Cells

Its role in catalytically generating hydrogen from solutions for fuel cells highlights its potential in sustainable energy technologies (Özkar & Zahmakiran, 2005).

Electrosynthesis

Sodium borohydride is integral in electrosynthesis processes, such as in the industrial synthesis of various chemicals and in supporting a hydrogen economy (Santos & Sequeira, 2010).

Fuel Cell Research

Its application in direct borohydride fuel cells (DBFCs) has been explored, particularly in understanding the oxidation process in these energy systems (Santos & Sequeira, 2009).

Reductive Alkylation in Organic Synthesis

Sodium borohydride is used in reductive alkylation of amines and amino acids, a process significant in organic chemistry and pharmaceutical synthesis (Tajbakhsh et al., 2011).

Nanoparticle Synthesis and Antibacterial Properties

It plays a role in the synthesis of nanoparticles, such as silver nanoparticles, which have been studied for their optical and antibacterial properties (Acharya et al., 2017).

Advancements in Fuel Cell Technology

Research on platinum-dysprosium (Pt–Dy) alloys for NaBH4 oxidation in alkaline media showcases its application in enhancing direct borohydride fuel cell technology (Šljukić et al., 2014).

Hydrogen Storage and Catalysis

The compound is significant in hydrogen storage and generation, as demonstrated in studies involving ruthenium(0) nanoclusters in hydrolysis reactions (Zahmakiran & Ozkar, 2009).

Tri-Metallic Oxide Catalyst Development

It has been used in developing FeCuCo tri-metallic oxide catalysts for efficient hydrogen generation from NaBH4 hydrolysis (Patil et al., 2021).

Hydrogen Production Optimization

Optimization techniques have been applied to maximize hydrogen production from sodium borohydride, reflecting its significance in energy research (Özkan, Akkus, & Özkan, 2019).

Versatility in Reduction Reactions

Its combination with carboxylic acids forms a versatile set of reducing agents for various chemical reactions (Gribble, 1999).

Fluorine-Mediated Reductions

Sodium tris(pentafluorophenoxy)borohydride, a variant of sodium borohydride, has been studied for its selective reducing properties and reaction with organic compounds, demonstrating its utility in targeted chemical reductions (Fuller et al., 1994).

Hydrogen Generation via Catalytic Hydrolysis

It is a key component in catalytic hydrolysis processes for on-demand hydrogen generation, essential for hydrogen-based economies (Huang et al., 2016).

Safety and Hazards

This compound is classified as a hazard due to its potential to release flammable gas when in contact with water . Precautionary measures include handling under inert gas and protection from moisture. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . It should be stored in a dry place, in a closed container .

Direcciones Futuras

Given its role as a strong reducing agent, Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride has significant potential for use in various chemical reactions. Its ability to selectively reduce aldehydes over ketones is particularly noteworthy . Future research and applications may continue to explore its utility in different chemical reactions and synthesis processes.

Mecanismo De Acción

Mode of Action

The compound acts as a reducing agent, facilitating the reduction of carbonyl compounds, nitro compounds, and aryl halides. It has been specifically noted for its use in the chemoselective reduction of aldehydes over ketones .

Action Environment

The efficacy and stability of Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride can be influenced by various environmental factors. For instance, it is sensitive to light, moisture, and heat . Therefore, it should be stored under inert gas in a dry place, away from light and heat . The compound is also classified as a hazardous material, and appropriate safety measures should be taken when handling it .

Propiedades

InChI |

InChI=1S/C9H3BF18O3.Na/c11-4(12,13)1(5(14,15)16)29-10(30-2(6(17,18)19)7(20,21)22)31-3(8(23,24)25)9(26,27)28;/h1-3H;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRJTMMEYJQWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BF18NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648744 | |

| Record name | Sodium tris(1,1,1,3,3,3-hexafluoropropan-2-olato-kappaO)(hydrido)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride | |

CAS RN |

139494-68-1 | |

| Record name | Sodium tris(1,1,1,3,3,3-hexafluoropropan-2-olato-kappaO)(hydrido)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

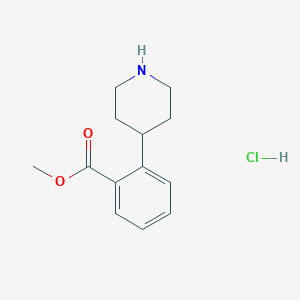

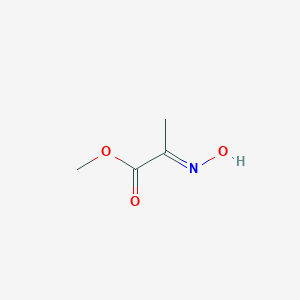

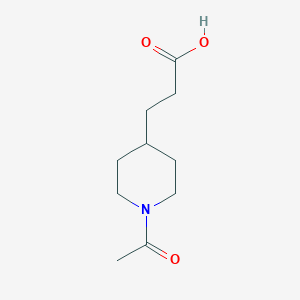

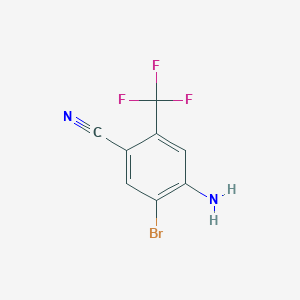

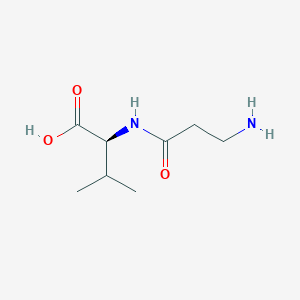

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)

![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)